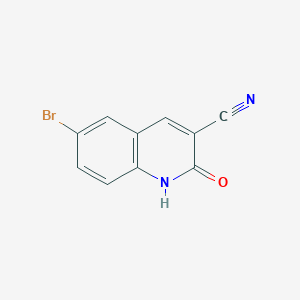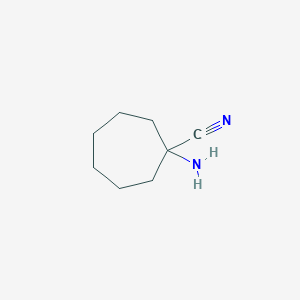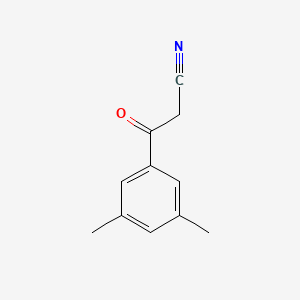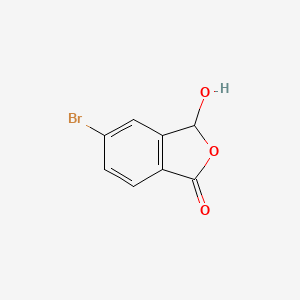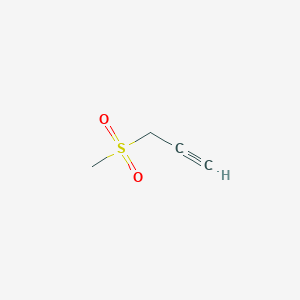amine CAS No. 19475-28-6](/img/structure/B1283245.png)
[3-(Dimethylamino)propyl](propyl)amine
Overview
Description
“3-(Dimethylamino)propylamine” is a weakly basic, colorless liquid . It is used as an intermediate in the synthesis of various pharmacologically active and medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi .
Synthesis Analysis
“3-(Dimethylamino)propylamine” is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields "3-(Dimethylamino)propylamine" .Molecular Structure Analysis
The molecular structure of “3-(Dimethylamino)propylamine” is represented by the linear formula: (CH3)2N(CH2)3NH2 .Chemical Reactions Analysis
“3-(Dimethylamino)propylamine” is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent . The radical copolymerizations of N-[(3-dimethylamino)propyl]methacrylamide (DMAPMA) with n-dodecyl acrylate (DA) or n-dodecyl methacrylate (DMA) in toluene (70 °C) were shown to have a peculiar nature: the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers .Physical and Chemical Properties Analysis
“3-(Dimethylamino)propylamine” has a molar mass of 102.181 g·mol−1 . It is a colorless liquid with a fishy, ammoniacal odor . It has a density of 812 mg mL−1, a boiling point of 132.1 °C, and a refractive index (nD) of 1.435–1.436 .Scientific Research Applications
Bioconjugation in Medical Research
The compound is utilized in EDC bioconjugations, a critical process for preparing medical research variants. Systematic investigations reveal that while there have been advances in optimizing this reaction for aqueous applications, challenges remain in identifying conditions and side reactions that interfere with product formation. Model peptides and affibody proteins studies illustrate the efficiency of bioconjugations, highlighting the compound's role in facilitating these reactions in complex systems (Totaro et al., 2016).
Dynamin GTPase Inhibition
Research into the development of second-generation indole-based inhibitors identified the tertiary dimethylamino-propyl moiety as crucial for inhibiting dynamin GTPase, an enzyme involved in cellular processes like endocytosis. This discovery underscores the compound's significance in the development of therapeutic agents targeting cellular mechanisms (Gordon et al., 2013).
Physical Property Analysis
Studies on aqueous solutions of amines, including 3-dimethylamino-1-propylamine, provide valuable data on their behavior in acidic gases separation processes. By analyzing physical properties like density, speed of sound, dynamic viscosity, and surface tension, researchers gain insights into the most suitable systems for mass transfer-controlled operations (Blanco et al., 2017).
Catalysis and Synthesis
In the field of catalysis, the compound is explored for its role in hydrogenation processes. Studies on the hydrogenation of 3-(dimethylamino)propionitrile over palladium catalysts reveal the formation of various amines, providing insights into reaction pathways and the effects of reaction conditions. This research contributes to the understanding of catalytic selectivity and efficiency (Krupka et al., 2000).
These studies collectively highlight the multifaceted applications of 3-(Dimethylamino)propylamine in scientific research, from bioconjugation and enzyme inhibition to physical property analysis and catalytic processes. The compound's ability to participate in and facilitate diverse reactions makes it a valuable tool in advancing medical, chemical, and material sciences research.
Safety and Hazards
Future Directions
“3-(Dimethylamino)propylamine” is widely used to functionalize various pharmacologically active medicinally important compounds . It is also used in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and negative bacteria and fungi . The future directions of “3-(Dimethylamino)propylamine” could involve further exploration of its potential applications in these areas.
Mechanism of Action
Target of Action
3-(Dimethylamino)propylamine (DMAPA) is a versatile intermediate that is widely used to functionalize various pharmacologically active medicinally important compounds . .
Mode of Action
DMAPA is known to interact with its targets through a variety of mechanisms. For instance, it can form assemblies with different reactivity due to hydrogen bonding . This allows DMAPA to influence the composition and compositional heterogeneity of copolymers .
Biochemical Pathways
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . It is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .
Pharmacokinetics
It is known that dmapa is a weakly basic, colorless liquid . Its vapor pressure is 5 mmHg at 20 °C, and it has a density of 0.812 g/mL at 25 °C . These properties may influence its absorption, distribution, metabolism, and excretion (ADME) in the body.
Result of Action
DMAPA is known to cause severe skin burns and eye damage . It is also a known skin irritant, and its presence as an impurity in cocamidopropyl betaine is thought to be the cause of irritation experienced by some individuals .
Action Environment
The action of DMAPA can be influenced by environmental factors. For instance, the total initial concentration of monomers significantly influences the composition and compositional heterogeneity of copolymers in the case of the radical copolymerizations of DMAPA with n-dodecyl acrylate or n-dodecyl methacrylate in toluene .
Biochemical Analysis
Biochemical Properties
3-(Dimethylamino)propylamine is known for its role in biochemical reactions, particularly in the synthesis of surfactants like cocamidopropyl betaine, which is used in personal care products such as soaps and shampoos . This compound interacts with various enzymes and proteins, facilitating the formation of stable complexes. For instance, it is involved in the preparation of dimethylaminopropylamine surfactants that exhibit biological activity against Gram-positive and Gram-negative bacteria and fungi . The nature of these interactions often involves hydrogen bonding and electrostatic interactions, which contribute to the compound’s effectiveness in biochemical applications.
Cellular Effects
The effects of 3-(Dimethylamino)propylamine on various types of cells and cellular processes are significant. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed that 3-(Dimethylamino)propylamine can act as a skin irritant, causing irritation when present as an impurity in products like cocamidopropyl betaine . Additionally, its role in the synthesis of biologically active surfactants suggests that it may impact cellular membrane integrity and function, thereby influencing cellular processes.
Molecular Mechanism
At the molecular level, 3-(Dimethylamino)propylamine exerts its effects through various binding interactions with biomolecules. It is known to form stable complexes with enzymes and proteins, which can lead to enzyme inhibition or activation. For instance, the compound is readily converted to dimethylaminopropyl-3-chloride, a powerful alkylating agent that can modify biomolecules . These modifications can result in changes in gene expression and cellular function, highlighting the compound’s significance in biochemical research.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Dimethylamino)propylamine can change over time. The compound’s stability and degradation are important factors to consider. It has been reported that 3-(Dimethylamino)propylamine is a weakly basic, colorless liquid that remains stable under standard conditions . Its long-term effects on cellular function, observed in both in vitro and in vivo studies, indicate that prolonged exposure may lead to cumulative changes in cellular processes.
Dosage Effects in Animal Models
The effects of 3-(Dimethylamino)propylamine vary with different dosages in animal models. Studies have shown that at lower doses, the compound may exhibit beneficial effects, such as antimicrobial activity . At higher doses, it can cause toxic or adverse effects. For example, the lethal dose (LD50) for 3-(Dimethylamino)propylamine in rats is reported to be 1.87 g/kg when administered orally . This highlights the importance of dosage considerations in biochemical research and applications.
Metabolic Pathways
3-(Dimethylamino)propylamine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation and utilization. The compound is commonly produced via the reaction between dimethylamine and acrylonitrile, followed by hydrogenation . These metabolic pathways are crucial for the synthesis of biologically active compounds, and any alterations in these pathways can affect the compound’s efficacy and safety.
Transport and Distribution
The transport and distribution of 3-(Dimethylamino)propylamine within cells and tissues are essential for its biochemical activity. The compound is known to interact with transporters and binding proteins that facilitate its movement across cellular membranes . This ensures its proper localization and accumulation in target tissues, where it can exert its biochemical effects.
Subcellular Localization
The subcellular localization of 3-(Dimethylamino)propylamine plays a critical role in its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules. This localization is often mediated by targeting signals or post-translational modifications that guide the compound to its site of action . Understanding the subcellular localization of 3-(Dimethylamino)propylamine is crucial for elucidating its mechanism of action and optimizing its use in biochemical applications.
Properties
IUPAC Name |
N',N'-dimethyl-N-propylpropane-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-4-6-9-7-5-8-10(2)3/h9H,4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVCAUABGOWBVQM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCCN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601261514 | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19475-28-6 | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19475-28-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N1,N1-Dimethyl-N3-propyl-1,3-propanediamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601261514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(dimethylamino)propyl](propyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





